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Compound of Interest

Compound Name: Flavidin

Cat. No.: B162293

Introduction

While the term "Flavidin" does not correspond to a known reagent for cell surface labeling in
the provided context, it is likely a conflation of "Avidin" and "flavin" or "fluorescent". Avidin and
its bacterial analog, streptavidin, are cornerstone proteins in a wide range of biological assays,
including cell surface labeling, due to their remarkably high affinity for biotin.[1] This application
note provides detailed protocols and data for utilizing avidin-biotin systems for the robust and
specific labeling of cell surface proteins. These methods are indispensable for researchers in
cell biology, immunology, and drug development for applications such as cell sorting,
microscopy, and flow cytometry.

The avidin-biotin complex is one of the strongest non-covalent interactions known in nature,
making it an ideal tool for molecular biology.[1] Streptavidin is often preferred over avidin as it is
not a glycoprotein and has a neutral isoelectric point, which can significantly reduce non-
specific binding in labeling applications.[1]

Principle of Avidin-Biotin Cell Surface Labeling

The fundamental principle of this technique involves a two-step or three-step approach. First,
cell surface proteins of interest are tagged with biotin. This can be achieved by using
biotinylated primary antibodies that target specific cell surface antigens, or by genetically
engineering cell surface proteins to express a tag that can be biotinylated. Subsequently, a
fluorescently labeled avidin or streptavidin conjugate is introduced, which binds with high
specificity and affinity to the biotin molecules, thereby labeling the cell surface.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b162293?utm_src=pdf-interest
https://www.benchchem.com/product/b162293?utm_src=pdf-body
https://www.rockland.com/resources/streptavidin-properties-and-applications/
https://www.rockland.com/resources/streptavidin-properties-and-applications/
https://www.rockland.com/resources/streptavidin-properties-and-applications/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Quantitative Data on Labeling Parameters

Effective cell surface labeling is dependent on several factors including reagent concentrations,
incubation times, and the specific cell type. The following tables summarize key quantitative
parameters for optimizing cell surface labeling protocols.

Parameter Recommended Range Notes

Optimal concentrations are

typically between 1 and 5 uM

Substrate Concentration 1-10 uM o ]
to maximize signal-to-
background ratio.[2]
A 60-minute incubation is often
sufficient.[2] Longer times do
Reaction Time 30 minutes to overnight not necessarily improve signal
and may increase background.
[2]
) For flow cytometry
Cell Density 1-10 x 106 cells/mL o
applications.[3]
Reagent Stock Concentration Working Dilution
_ 1:200 for a final concentration
CoA Substrate 1 mM in DMSO
of 5 uM.[2]
ACP Synthase or SFP ) 1:40 for a final concentration of
Varies
Synthase 1 uM.[2]
Fixative (Formaldehyde) 3-4% in PBS Use fresh.[4]
For intracellular targets, not
Permeabilization (Triton X-100) 0.1% in PBS typically for surface labeling

unless combined.[4]

Experimental Protocols
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Protocol 1: General Cell Surface Labeling for Flow
Cytometry

This protocol describes a standard method for labeling suspended cells for analysis by flow
cytometry.

Materials:

Cells in suspension

Phosphate Buffered Saline (PBS)

Labeling Buffer (PBS with 0.5% BSA and 0.1% Sodium Azide)

Biotinylated primary antibody

Fluorescently labeled streptavidin

96-well microtiter plate or flow cytometry tubes
Procedure:

e Prepare a single-cell suspension of the target cells.

e Wash the cells and resuspend them in labeling buffer.[5]

 Aliquot approximately 1 million cells into each well of a 96-well plate or into flow cytometry
tubes.[5]

e Add the biotinylated primary antibody at the predetermined optimal concentration.
 Incubate for 30-60 minutes at 4°C, protected from light.[5]
e Wash the cells three times with wash buffer (PBS + 0.1% BSA + 0.1% NaN3).[5]

o Resuspend the cells in labeling buffer containing the fluorescently labeled streptavidin at its
optimal dilution.
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 Incubate for 30 minutes at 4°C, protected from light.[3]
e Wash the cells three times with wash buffer.[5]

o Resuspend the cells in an appropriate buffer for flow cytometry analysis.

Protocol 2: Cell Surface Labeling of Adherent Cells for
Microscopy

This protocol is designed for labeling adherent cells cultured on coverslips or chamber slides
for visualization by fluorescence microscopy.

Materials:

o Adherent cells cultured on coverslips or chamber slides
e PBS

» Blocking Buffer (PBS with 1% BSA)

 Biotinylated primary antibody

o Fluorescently labeled streptavidin

o Fixative (e.g., 4% paraformaldehyde in PBS)

Mounting medium

Procedure:

» Wash the cultured cells twice with PBS.

o Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[6]
» Wash the cells three times with PBS.

» Block non-specific binding by incubating with Blocking Buffer for 1 hour at room temperature.

[6]
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 Incubate with the biotinylated primary antibody, diluted in Blocking Buffer, for 1-3 hours at
room temperature or overnight at 4°C.[6]

¢ Wash the cells three times with PBS.

 Incubate with fluorescently labeled streptavidin, diluted in Blocking Buffer, for 1 hour at room
temperature, protected from light.[6]

e Wash the cells three times with PBS.
e Mount the coverslip onto a microscope slide using a suitable mounting medium.

e Image the cells using a fluorescence microscope.

Visualizations
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Caption: Experimental workflow for cell surface labeling using a biotinylated primary antibody
and fluorescent streptavidin.
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Caption: Principle of avidin-biotin based cell surface labeling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Cell Surface
Labeling Using Avidin-Biotin Systems]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b162293#using-flavidin-for-cell-surface-labeling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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